2-Ethoxythiazole is an electron-rich, 2-alkoxy-substituted heterocyclic building block widely utilized in pharmaceutical synthesis, cross-coupling reactions, and specialized formulation compounding. Featuring a boiling point of 157–160 °C at atmospheric pressure and a specific gravity of 1.131–1.135, this clear liquid offers distinct physicochemical properties compared to standard alkylthiazoles [1]. The ethoxy substitution at the 2-position significantly alters the electronic density of the thiazole ring, enhancing its reactivity toward electrophilic aromatic substitution at the 5-position while providing a unique handling profile in acidic media [2]. For industrial buyers, procuring high-purity 2-ethoxythiazole provides a stable, pre-functionalized scaffold that bypasses the need for harsh in-house alkoxylation of halogenated precursors[3].
Substituting 2-ethoxythiazole with its closest homologue, 2-methoxythiazole, or common alkyl variants like 2-isobutylthiazole, fundamentally compromises process reproducibility and formulation stability. In open-system applications, 2-methoxythiazole is notoriously 'fugitive,' evaporating too rapidly to provide sustained performance, whereas the heavier ethoxy group ensures a controlled retention profile [1]. Synthetically, the ethoxy moiety provides a specific steric environment that influences the regioselectivity and yield of downstream metal-catalyzed cross-couplings. Furthermore, unlike simple alkylthiazoles (e.g., 2-isobutylthiazole) which remain stable during acidic aqueous workups, 2-alkoxythiazoles are highly sensitive to strong acids, undergoing quantitative cleavage and dimerization to 2(3H)-thiazolone derivatives when heated in dilute hydrochloric acid [2]. Buyers must therefore select the exact ethoxy variant to match the required volatility, steric bulk, and acid-sensitivity profile [3].
When formulating volatile mixtures, the choice of alkoxy chain strictly dictates the retention lifespan. 2-Ethoxythiazole exhibits a boiling point of 32–33 °C at 2 mmHg, whereas 2-methoxythiazole boils at 22 °C at 1.8 mmHg [1]. This difference in vapor pressure translates to a significantly lower evaporation rate for the ethoxy variant. Consequently, 2-methoxythiazole is classified as 'fugitive' (rapidly dissipating), while 2-ethoxythiazole maintains a sustained presence in the mixture [2].
| Evidence Dimension | Boiling point and evaporative retention |
| Target Compound Data | 32–33 °C at 2 mmHg (sustained retention) |
| Comparator Or Baseline | 2-Methoxythiazole: 22 °C at 1.8 mmHg (fugitive/rapid dissipation) |
| Quantified Difference | ~10 °C higher boiling point under vacuum, preventing premature evaporative loss |
| Conditions | Vacuum distillation and open-air formulation assessment |
Procurement teams requiring long-lasting liquid formulations must select the ethoxy variant to avoid the rapid evaporative loss associated with the methoxy homologue.
In industrial scale-up, the density of a solvent or liquid intermediate dictates the design of aqueous workup and phase separation protocols. 2-Ethoxythiazole has a specific gravity of 1.131–1.135 g/mL at 25 °C, making it significantly denser than water [1]. In contrast, the common in-class substitute 2-isobutylthiazole has a specific gravity of 0.993–0.997 g/mL, causing it to float or form difficult emulsions with aqueous layers [2]. This ~14% difference in density means that substituting one for the other requires completely re-engineering the extraction flow (bottom-drain vs. top-drain) during manufacturing [3].
| Evidence Dimension | Specific gravity / Density at 25 °C |
| Target Compound Data | 1.131–1.135 g/mL (sinks in water) |
| Comparator Or Baseline | 2-Isobutylthiazole: 0.993–0.997 g/mL (floats/equipycnic with water) |
| Quantified Difference | ~14% higher density for 2-ethoxythiazole |
| Conditions | Standard aqueous-organic biphasic extraction |
Process engineers must procure the exact compound to ensure compatibility with established gravity-based phase separation equipment.
2-Ethoxythiazole exhibits a highly specific reactivity profile in acidic media that is completely absent in standard alkylthiazoles. When heated in dilute hydrochloric acid or as a neat hydrochloride salt, 2-ethoxythiazole undergoes ether cleavage and quantitative dimerization to form 5-(2-thiazolidon-4-yl)-2(3H)-thiazolone (MW ~216) [1]. Standard alkylthiazoles, lacking the alkoxy leaving group, simply form stable, water-soluble HCl salts under identical conditions [2]. This unique degradation pathway requires strict procurement controls regarding storage (avoiding strong acids) but also makes 2-ethoxythiazole a valuable masked precursor for thiazolone dimers [3].
| Evidence Dimension | Stability in heated dilute hydrochloric acid |
| Target Compound Data | Undergoes quantitative cleavage and dimerization to 2(3H)-thiazolone dimers |
| Comparator Or Baseline | Alkylthiazoles (e.g., 2-isobutylthiazole) remain stable as HCl salts |
| Quantified Difference | 100% divergence in acid-catalyzed reaction pathways |
| Conditions | Heating with dilute HCl or melting of the hydrochloride salt |
Buyers must ensure acid-free storage conditions and can specifically procure this compound to synthesize complex thiazolone dimers that alkylthiazoles cannot produce.
Due to the electron-donating nature of the ethoxy group, 2-ethoxythiazole is highly effective as a precursor for electrophilic aromatic substitutions and metal-catalyzed cross-couplings at the 5-position. It is the preferred choice over 2-bromothiazole when an electron-rich, stable ring system is required for downstream kinase inhibitor synthesis [1].
Taking advantage of its unique acid-sensitivity, 2-ethoxythiazole is procured as a direct, masked precursor for the synthesis of 5-(2-thiazolidon-4-yl)-2(3H)-thiazolone. Heating the compound in dilute HCl provides a clean, quantitative route to these dimers for specialized heterocyclic drug discovery programs[2].
In savory and roasted flavor formulations, 2-ethoxythiazole is prioritized over 2-methoxythiazole. Its higher boiling point (157–160 °C) and lower vapor pressure prevent the 'fugitive' evaporation issues of the methoxy homologue, ensuring a stable, long-lasting sensory profile in the final commercial product [3].
Flammable;Irritant